molecular formula C24H26N6 B11441846 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[4-(piperidin-1-yl)phenyl]quinoxalin-2-amine

3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[4-(piperidin-1-yl)phenyl]quinoxalin-2-amine

Cat. No.: B11441846
M. Wt: 398.5 g/mol
InChI Key: WQEFQEFTODPPFA-UHFFFAOYSA-N
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Description

3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[4-(piperidin-1-yl)phenyl]quinoxalin-2-amine is a complex organic compound that features a quinoxaline core substituted with a pyrazole and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[4-(piperidin-1-yl)phenyl]quinoxalin-2-amine typically involves multi-step organic reactions. One common approach starts with the preparation of the quinoxaline core, followed by the introduction of the pyrazole and piperidine groups through nucleophilic substitution and coupling reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often using continuous flow reactors and automated systems to handle the complex reaction sequences.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[4-(piperidin-1-yl)phenyl]quinoxalin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce various alkyl or aryl groups.

Scientific Research Applications

3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[4-(piperidin-1-yl)phenyl]quinoxalin-2-amine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: The compound could be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[4-(piperidin-1-yl)phenyl]quinoxalin-2-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and the structure-activity relationship of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,5-dimethyl-1H-pyrazol-1-yl)-benzoic acid
  • 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl

Uniqueness

Compared to similar compounds, 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[4-(piperidin-1-yl)phenyl]quinoxalin-2-amine stands out due to its unique combination of functional groups, which may confer distinct chemical and biological properties. This uniqueness can be leveraged in various applications, making it a valuable compound for further research and development.

Properties

Molecular Formula

C24H26N6

Molecular Weight

398.5 g/mol

IUPAC Name

3-(3,5-dimethylpyrazol-1-yl)-N-(4-piperidin-1-ylphenyl)quinoxalin-2-amine

InChI

InChI=1S/C24H26N6/c1-17-16-18(2)30(28-17)24-23(26-21-8-4-5-9-22(21)27-24)25-19-10-12-20(13-11-19)29-14-6-3-7-15-29/h4-5,8-13,16H,3,6-7,14-15H2,1-2H3,(H,25,26)

InChI Key

WQEFQEFTODPPFA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=NC3=CC=CC=C3N=C2NC4=CC=C(C=C4)N5CCCCC5)C

Origin of Product

United States

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